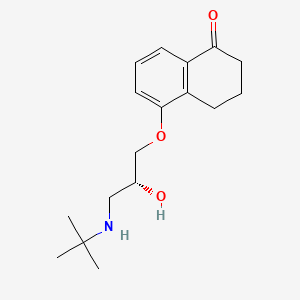

Bunolol, (R)-

Descripción general

Descripción

Bunolol, (R)- is a chemical compound known for its unique structure and properties. It is a member of the tetralin family and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bunolol, (R)- involves several steps. One common method includes the reaction of 3,4-dihydro-2H-naphthalen-1-one with tert-butylamine and a suitable epoxide. The reaction is typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

Bunolol, (R)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

Bunolol, (R)- serves as a reagent in organic synthesis. Its structural properties make it an ideal model compound for studying reaction mechanisms in organic chemistry. The compound's ability to undergo specific reactions allows chemists to explore various synthetic pathways and their efficiencies.

Chemo-Enzymatic Synthesis

Recent advancements have highlighted the use of lipases in the chemo-enzymatic synthesis of Bunolol, (R)-. A study demonstrated that CAL L4777 lipase facilitated the enantioselective kinetic resolution of racemic alcohols to produce enantiopure forms of Bunolol with high efficiency (98% enantiomeric excess) and reasonable yields (35%) . This method underscores the potential for biocatalysis in producing pharmaceuticals with precise stereochemistry.

Biological Applications

Pharmacological Properties

Bunolol, (R)- is primarily studied for its beta-blocking properties, which are significant in treating cardiovascular conditions such as hypertension and arrhythmias. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, making it effective in managing heart-related ailments .

Enzyme Inhibition Studies

Research has also explored Bunolol's effects on various biological systems, including its potential as an enzyme inhibitor. The interactions between Bunolol and specific enzymes can provide insights into drug design and the development of new therapeutic agents.

Medical Applications

Therapeutic Potential

The compound has been investigated for its anti-inflammatory and analgesic effects. Studies suggest that Bunolol may exhibit properties beneficial in pain management and inflammation reduction, expanding its therapeutic applications beyond cardiovascular health .

Clinical Studies

Clinical trials have assessed the efficacy of Bunolol in different patient populations, particularly those with cardiac conditions. Findings indicate that it can significantly improve patient outcomes by stabilizing heart rhythms and reducing the risk of complications associated with arrhythmias .

Industrial Applications

Material Development

In industrial contexts, Bunolol is utilized in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in product formulations across various sectors, including pharmaceuticals and cosmetics.

Case Study 1: Chemo-Enzymatic Synthesis

A recent study focused on the chemo-enzymatic synthesis of Bunolol using lipase catalysis. The researchers compared traditional chemical methods with enzymatic approaches, finding that the latter offered superior enantiomeric purity and yield. This study illustrates the growing importance of biocatalysis in pharmaceutical manufacturing .

Case Study 2: Clinical Efficacy

Another study evaluated the clinical efficacy of Bunolol in patients with chronic heart failure. The results indicated significant improvements in cardiac function and quality of life among participants treated with Bunolol compared to those receiving standard care. This highlights the compound's potential as a valuable therapeutic agent in managing chronic cardiac conditions .

Mecanismo De Acción

The mechanism of action of Bunolol, (R)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Bunolol: A compound with a similar structure but different functional groups.

Tetralin derivatives: Other compounds in the tetralin family with varying substituents.

Uniqueness

Bunolol, (R)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Propiedades

Número CAS |

47141-41-3 |

|---|---|

Fórmula molecular |

C17H25NO3 |

Peso molecular |

291.4 g/mol |

Nombre IUPAC |

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m1/s1 |

Clave InChI |

IXHBTMCLRNMKHZ-GFCCVEGCSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O |

SMILES isomérico |

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O |

SMILES canónico |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.